molecular formula C25H21NO5 B5915295 benzyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate

benzyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate

Cat. No. B5915295
M. Wt: 415.4 g/mol
InChI Key: CWKBBQILJHKLSZ-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate is a chemical compound that belongs to the class of acrylate derivatives. It is widely used in scientific research as a tool to study various biological processes.

Mechanism of Action

Benzyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate works by binding to specific proteins or enzymes and altering their activity or localization. It can also be used to monitor the activity of specific proteins or enzymes in real-time.
Biochemical and Physiological Effects:
Benzyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using benzyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate in lab experiments include its high sensitivity, specificity, and versatility. It can be used to study a wide range of biological processes and can be easily incorporated into various experimental setups. However, its limitations include its cost, availability, and the need for specialized equipment and expertise to use it effectively.

Future Directions

There are several future directions for the use of benzyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate in scientific research. These include the development of new derivatives with improved properties, the use of the compound in high-throughput screening assays, and the application of the compound in live-cell imaging experiments. Additionally, the compound could be used to study the role of specific proteins or enzymes in disease processes and to develop new therapeutic agents.

Synthesis Methods

The synthesis of benzyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate involves the condensation reaction between benzyl acrylate, 4-methylbenzoyl chloride, and 1,3-benzodioxole-5-carbaldehyde in the presence of a base catalyst. The reaction is carried out under anhydrous conditions and the product is obtained in high yield with good purity.

Scientific Research Applications

Benzyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate is widely used in scientific research as a tool to study various biological processes. It is used as a fluorescent probe to study protein-protein interactions, enzyme kinetics, and ligand-receptor interactions. It is also used as a tool to study cell signaling pathways, gene expression, and protein localization.

properties

IUPAC Name

benzyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-17-7-10-20(11-8-17)24(27)26-21(25(28)29-15-18-5-3-2-4-6-18)13-19-9-12-22-23(14-19)31-16-30-22/h2-14H,15-16H2,1H3,(H,26,27)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKBBQILJHKLSZ-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.